molecular formula C14H17BrN4O2S2 B3035814 4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide CAS No. 338421-60-6

4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide

Cat. No.: B3035814
CAS No.: 338421-60-6
M. Wt: 417.3 g/mol
InChI Key: ZOVNLAYWFYOCLB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C₁₄H₁₈BrN₅O₂S . Let’s visualize its structure:

Scientific Research Applications

Photodynamic Therapy and Photosensitization

The compound 4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide has potential applications in photodynamic therapy (PDT) due to its structural similarities with sulfonamide derivatives used in photosensitizers. Research indicates that such compounds, particularly zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibit high singlet oxygen quantum yields. These properties make them promising candidates as Type II photosensitizers in cancer treatment through photodynamic therapy, leveraging their fluorescence, photostability, and singlet oxygen generation capabilities (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antifungal Applications

Compounds structurally related to this compound have been investigated for their antibacterial and antifungal activities. Novel sulfanilamide-derived 1,2,3-triazoles have shown significant efficacy against various bacterial strains, pointing towards the potential of such compounds in developing new antimicrobial agents (Wang, Wan, & Zhou, 2010). Similarly, sulfonamide-bridged disubstituted 1,2,3-triazoles have demonstrated notable antibacterial activity, especially against Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia, highlighting their potential in antibacterial therapy (Yadav & Kaushik, 2022).

Properties

IUPAC Name

4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O2S2/c1-10(2)9-22-14-18-17-13(19(14)3)8-16-23(20,21)12-6-4-11(15)5-7-12/h4-7,16H,1,8-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVNLAYWFYOCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CSC1=NN=C(N1C)CNS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide

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